N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-CYCLOPENTYL-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethyl-oxocyclohexenyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the reaction of an acid chloride with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base such as triethylamine in tetrahydrofuran (THF) as a solvent . The reaction is monitored by thin-layer chromatography (TLC) and yields an orange solid product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for monitoring and controlling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-CYCLOPENTYL-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the complex structure of the target compound.
Dimethylcyclohexanone: Contains the dimethyl-oxocyclohexenyl group but is simpler in structure.
Tetrahydroisoquinoline: Includes the tetrahydroisoquinoline moiety but without the additional functional groups.
Uniqueness
N-CYCLOPENTYL-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C24H33N3OS |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-cyclopentyl-1-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C24H33N3OS/c1-24(2)14-19(13-20(28)15-24)25-16-22-21-10-6-3-7-17(21)11-12-27(22)23(29)26-18-8-4-5-9-18/h3,6-7,10,13,18,22,25H,4-5,8-9,11-12,14-16H2,1-2H3,(H,26,29) |
InChI Key |
GLMDWTVKRSKELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2C3=CC=CC=C3CCN2C(=S)NC4CCCC4)C |
Origin of Product |
United States |
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